Product packaging for Methyl 2-diazo-3-oxobutanoate(Cat. No.:CAS No. 24762-04-7)

Methyl 2-diazo-3-oxobutanoate

Cat. No.: B1654578
CAS No.: 24762-04-7
M. Wt: 142.11
InChI Key: ZBCRHIQRNYDVMB-UHFFFAOYSA-N
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Description

Contextualizing the Significance of α-Diazocarbonyl Compounds in Chemical Research

α-Diazocarbonyl compounds are exceptionally useful reagents in organic synthesis due to their multifaceted and distinct reactivity. mdpi.com These compounds can undergo transformations with the loss of a dinitrogen molecule, a process that can be initiated thermally, photochemically, or catalytically. acs.org The release of nitrogen gas serves as a powerful entropic driving force for a multitude of synthetic applications. acs.org

The primary significance of α-diazocarbonyl compounds lies in their ability to act as precursors to highly reactive intermediates such as carbenes and carbenoids (metal-complexed carbenes). acs.orgresearchgate.net These transient species are central to a wide array of powerful bond-forming reactions, including:

Cycloadditions: Formation of three-membered rings (cyclopropanes) from alkenes.

C-H Insertion: Direct functionalization of carbon-hydrogen bonds, a highly sought-after transformation in organic synthesis. researchgate.net

Wolff Rearrangement: A rearrangement that converts α-diazoketones into ketenes, which are valuable intermediates for the synthesis of carboxylic acids and their derivatives.

Ylide Formation: Reaction with heteroatom-containing compounds (e.g., sulfides, amines) to form ylides, which can then undergo further rearrangements. sioc.ac.cn

This diverse reactivity makes α-diazocarbonyl compounds, including methyl 2-diazo-3-oxobutanoate, powerful tools for the construction of complex carbocyclic and heterocyclic frameworks. researchgate.net

Historical Perspective on the Emergence of this compound as a Synthetic Building Block

The history of α-diazocarbonyl compounds dates back to 1883, with the first synthesis of ethyl diazoacetate by Theodor Curtius. researchgate.netsioc.ac.cn This discovery opened the door to a new class of organic reagents. Over the following decades, the synthetic utility of these compounds was gradually uncovered, with notable contributions such as the Wolff rearrangement, first reported in 1902. sioc.ac.cn

The development of new synthetic methods for preparing α-diazocarbonyl compounds, particularly the diazo-transfer reaction developed by Regitz, significantly broadened their accessibility and application. sioc.ac.cnucc.ie this compound can be synthesized from methyl acetoacetate (B1235776) via a diazo-transfer reaction using a sulfonyl azide (B81097), such as p-acetamidobenzenesulfonyl azide. rsc.orgrsc.org

While a specific date for the first synthesis of this compound is not prominently documented, its use as a synthetic building block became more widespread with the advent of transition metal catalysis, particularly with rhodium and copper catalysts, which allowed for greater control and selectivity in its reactions. For instance, rhodium(II)-catalyzed reactions of diazo-carbonyl compounds were extensively reviewed in the early 1990s, highlighting the growing importance of reagents like this compound. semanticscholar.org Its application in the total synthesis of complex natural products, such as siphonazole (B1255307), further solidified its role as a valuable synthetic tool. rsc.org

Overview of Reactivity Modalities for this compound in Organic Synthesis

The reactivity of this compound is dominated by the generation of a metal carbene intermediate upon treatment with a transition metal catalyst, most commonly rhodium(II) or copper(II) salts. This intermediate can then engage in a variety of transformations.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been effectively used in the annulation of various substrates with this compound. For example, it reacts with azobenzenes in a rhodium(III)-catalyzed C-H activation and cyclization to produce functionalized cinnolinium salts. snnu.edu.cn Similarly, the annulation of Boc-protected benzamides with this compound in the presence of a rhodium(III) catalyst provides access to isocoumarins. semanticscholar.org Rhodium(II) catalysts are also widely employed; for instance, the rhodium(II)-catalyzed cyclization of 2-alkynyl 2-diazo-3-oxobutanoates is a method for synthesizing substituted furans. acs.org

Copper-Catalyzed Reactions: Copper catalysts are also highly effective in mediating reactions of this compound. Copper(I) bromide has been used to selectively prepare thiazoles from thioamides. mdpi.com Copper(II) acetate (B1210297) catalyzes the synthesis of oxazoles from α-ketooximes. mdpi.com Furthermore, copper(II)-acid co-catalyzed systems have been developed for the intermolecular substitution of electron-rich aromatics with diazoesters. nii.ac.jp

Cycloaddition and Insertion Reactions: this compound is a versatile substrate for various cycloaddition and insertion reactions. It participates in [3+2] cycloadditions with nitriles to form oxazoles, a reaction that has been utilized in the total synthesis of the natural product siphonazole. mdpi.com N-H insertion into amides, followed by cyclodehydration, is another powerful strategy for synthesizing oxazoles. mdpi.com

Photochemical and Thermal Reactions: In addition to metal-catalyzed transformations, this compound can be activated by heat or light. acs.org Thermal decomposition can lead to the Wolff rearrangement, generating a ketene (B1206846) intermediate. rsc.org Photochemical reactions also generate a carbene intermediate, which can participate in various reactions, although these methods are often less selective than their metal-catalyzed counterparts. unito.it

The following table provides a summary of selected reactivity modalities of this compound.

Reaction Type Catalyst/Conditions Reactant Product Type Reference(s)
C-H Activation/Annulation[CpRhCl2]2, AgSbF6, Cs2CO3Boc-protected benzamideIsocoumarin semanticscholar.org
C-H Activation/Annulation[CpRhCl2]2, Zn(OTf)2AzobenzeneCinnolinium salt snnu.edu.cn
N-H Insertion/CyclizationRh2(pfm)4AmideOxazole (B20620) mdpi.com
[3+2] Cycloaddition(C6F5)3BNitrileOxazole mdpi.com
CyclizationRh2(OAc)22-Alkynyl substrateFuran acs.org
Thiazole (B1198619) SynthesisCuBrThioamideThiazole mdpi.com
Thermal CascadeHeat (refluxing xylene)Enol etherγ,δ-Unsaturated β-ketoester rsc.orgrsc.org

Below are the spectral data for this compound.

Spectral Data Values
¹H-NMR (CDCl₃, 300 MHz) δ 3.84 (s, 3H), 2.48 (s, 3H)
¹³C-NMR (CDCl₃, 75 MHz) δ 190.1, 161.8, 76.2, 52.2, 28.2
IR (neat, cm⁻¹) 2139, 1720, 1657

The spectral data are consistent with reported values. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B1654578 Methyl 2-diazo-3-oxobutanoate CAS No. 24762-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-diazo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3(8)4(7-6)5(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCRHIQRNYDVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712060
Record name 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24762-04-7
Record name 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Advances in the Synthesis of Methyl 2 Diazo 3 Oxobutanoate

Diazo Transfer Reactions for the Preparation of Methyl 2-diazo-3-oxobutanoate

Diazo transfer reactions are the most common and direct method for synthesizing this compound from its precursor, methyl acetoacetate (B1235776). rsc.orgsorbonne-universite.fr This transformation involves the transfer of a diazo group from a donor molecule, typically a sulfonyl azide (B81097), to the active methylene (B1212753) group of the β-ketoester. rsc.orgthieme-connect.de

Optimization of Diazo Transfer Reagents and Conditions

The efficiency of the diazo transfer reaction is highly dependent on the choice of the diazo transfer reagent, base, and solvent system. While tosyl azide (TsN₃) is a frequently used reagent, research has shown that other sulfonyl azides can also be effective. thieme-connect.deorganic-chemistry.org For instance, methanesulfonyl azide (mesyl azide) is advantageous because the resulting mesyl amide byproduct is more easily removed by an aqueous wash compared to the tosyl amide byproduct, which often requires a basic wash for removal. ucc.ie

The selection of the base is critical for achieving high yields. Mildly basic conditions, such as using potassium carbonate in acetonitrile (B52724), have been shown to facilitate practically quantitative diazo transfer from tosyl azide to active methylene compounds, including methyl acetoacetate, with reaction times often under an hour. rsc.org The use of triethylamine (B128534) as a base is also documented. sorbonne-universite.fr

Recent developments have focused on creating safer and more user-friendly protocols. A "sulfonyl-azide-free" (SAFE) method has been developed, which generates the diazo transfer reagent in situ from 3-(chlorosulfonyl)benzoic acid and sodium azide in an aqueous medium. rsc.orgrsc.org This approach avoids the need to handle potentially explosive sulfonyl azides directly. rsc.org

The table below summarizes the optimization of various parameters in the diazo transfer reaction for the synthesis of α-diazo carbonyl compounds.

ParameterVariationOutcomeReference
Diazo Transfer Reagent Tosyl azide, Mesyl azideMesyl azide allows for easier byproduct removal. organic-chemistry.orgucc.ie
Base Potassium carbonate, TriethylaminePotassium carbonate in acetonitrile provides rapid and high-yielding reactions. rsc.orgsorbonne-universite.fr
Solvent Acetonitrile, DichloromethaneAcetonitrile is a common and effective solvent. rsc.orgsorbonne-universite.fr
Protocol Conventional vs. In situ generationIn situ generation of the reagent enhances safety. rsc.orgrsc.org

Application of Activated Sulfonyl Azides in the Synthesis of the Compound

Activated sulfonyl azides have been developed to improve the efficiency and safety of diazo transfer reactions. These reagents are often more reactive and may offer advantages in terms of byproduct removal. Examples of such reagents include imidazole-1-sulfonyl azide hydrochloride and 2-azido-1,3-dimethylimidazolinium chloride. organic-chemistry.orgorganic-chemistry.org While these newer reagents can be effective and avoid sulfonylamide contamination, their efficiency for diazo transfer to active methylene compounds can be moderate compared to traditional reagents like tosyl azide. organic-chemistry.orgorganic-chemistry.org

Ionic liquid-supported sulfonyl azides represent another class of activated reagents. nih.gov These reagents offer the benefits of simple product separation and high yields (82-94%) under mild conditions with short reaction times. nih.gov

The development of "sulfonyl-azide-free" (SAFE) protocols, which generate the active diazo transfer species in situ, has been a significant advance. rsc.orgresearchgate.net This method has a broad substrate scope and allows for the easy isolation of the diazo compound. researchgate.net

The following table details various activated sulfonyl azides and their applications.

ReagentKey FeaturesYieldReference
Imidazole-1-sulfonyl azide hydrochlorideCrystalline, shelf-stable, prepared from inexpensive materials.Not specified for this compound organic-chemistry.org
Ionic liquid-supported sulfonyl azideBetter separation of product and reagent, short reaction times.82-94% nih.gov
In situ generated from 3-(chlorosulfonyl)benzoic acid'SAFE' protocol, avoids handling explosive reagents.83% rsc.orgresearchgate.net

Microwave-Assisted Preparation Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. univpancasila.ac.idsioc-journal.cn In the context of synthesizing this compound and related α-diazoesters, microwave irradiation can significantly reduce reaction times and often leads to higher yields and selectivity compared to conventional heating methods. sioc-journal.cnresearchgate.netuit.no

The preparation of tert-butyl 2-diazo-3-oxobutanoate via a Regitz diazo-transfer reaction has been successfully demonstrated using microwave assistance. researchgate.net This catalyst-free method is highly atom-economical. researchgate.net Microwave irradiation accelerates the reaction between 2-phenylacetates and tosyl azide, affording various α-diazoesters in up to 90% isolated yields within 30 minutes. sioc-journal.cn These protocols are considered a green and efficient approach to synthesizing these valuable compounds. sioc-journal.cn

Alternative Synthetic Routes to this compound

While diazo transfer reactions are the predominant method, alternative strategies for the synthesis of α-diazo-β-keto esters exist. One such approach involves the chemoselective carbonyl reduction of a corresponding α-diazo-β-keto ester to an α-diazo-β-hydroxy ester, though this has been applied less frequently. mdpi.com The amine-catalyzed diazo transfer reaction developed by Sá and colleagues provides a highly efficient and broad-scope method for preparing α-diazo-β-keto esters like this compound, achieving yields of 81-96%. mdpi.com

Scalability and Efficiency Considerations in the Preparation of the Chemical Compound

The scalability of the synthesis of this compound is a critical factor for its practical application. Diazo-transfer reactions using tosyl azide have been shown to be effective for large-scale preparations of 2-diazo-1,3-dicarbonyl compounds, despite potential contamination with the p-tosylamide byproduct. sorbonne-universite.frorganic-chemistry.org Optimized chromatographic purification on silica (B1680970) gel and/or alumina (B75360) can effectively remove this impurity, enabling the isolation of the product in high yield. organic-chemistry.org

For multigram-scale synthesis, tosyl azide remains a competitive reagent due to its cost-effectiveness and efficiency. organic-chemistry.org The use of an ionic liquid-supported sulfonyl azide also presents a scalable and efficient method, offering excellent yields and high purity of the isolated diazo compounds. nih.gov This method is noted for its simple experimental setup and mild conditions. nih.gov

Generation and Reactivity of Reactive Intermediates from Methyl 2 Diazo 3 Oxobutanoate

Carbenoid Formation and Reactivity in Catalytic Cycles

Transition metal catalysts, particularly those of rhodium and copper, are extensively used to facilitate the decomposition of α-diazocarbonyl compounds like methyl 2-diazo-3-oxobutanoate. This process involves the extrusion of a dinitrogen molecule (N₂) and the formation of a metal-carbenoid intermediate. This intermediate, while still highly reactive, is more stable and selective than the corresponding free carbene. The presence of two electron-withdrawing groups (an acetyl and a methoxycarbonyl group) on the diazo carbon makes the resulting carbenoid highly electrophilic.

The general mechanism for the formation of a metal carbenoid from a diazo compound is initiated by the nucleophilic attack of the diazo carbon on the coordinatively unsaturated metal center. This is followed by the irreversible loss of dinitrogen gas, resulting in the formation of the metal-carbenoid species. These intermediates are central to a wide array of catalytic cycles, participating in reactions such as insertions, cycloadditions, and ylide formations.

Rhodium-Carbenoid Intermediates Derived from this compound

Dirhodium(II) carboxylates, most notably rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are exceptionally effective catalysts for the generation of rhodium-carbenoid intermediates from this compound. The resulting rhodium-carbenoid is a versatile intermediate that can engage in several productive reaction pathways.

A predominant reaction pathway for the rhodium-carbenoid derived from α-diazo-β-dicarbonyl compounds is intramolecular cyclization onto one of the adjacent carbonyl oxygens to form a transient carbonyl ylide. In the case of this compound, this can lead to the formation of a five-membered cyclic carbonyl ylide. This ylide is a 1,3-dipole and can be efficiently trapped by various dipolarophiles in [3+2] cycloaddition reactions, providing a powerful method for the construction of complex oxygen-containing heterocycles. For instance, the rhodium(II)-catalyzed reaction of a similar α-diazo-β-ketoester, ethyl 2-diazo-3-[1-(ethoxycarbonyl)cyclopropyl]-3-oxopropanecarboxylate, proceeds via the formation of a rhodium carbenoid and subsequent cyclization onto the ester carbonyl group to generate a five-membered cyclic carbonyl ylide, which is then trapped by dipolarophiles. nih.gov

In the absence of an external trapping agent, the carbonyl ylide intermediate may undergo dimerization. nih.gov Alternatively, the highly electrophilic rhodium-carbenoid can participate in intermolecular reactions. One such example is the olefination of 2-aroylpyrroles, where the reaction with methyl 2-diazoacetoacetate (a synonym for this compound) in the presence of Rh₂(OAc)₄ leads to the formation of pyrrolyl-substituted cinnamate (B1238496) derivatives. researchgate.net

The reactivity of the rhodium-carbenoid is influenced by the specific rhodium catalyst used. For example, while rhodium(II) acetate is a commonly used catalyst, other rhodium catalysts with different ligands can modulate the reactivity and selectivity of the carbenoid intermediate.

CatalystReactant(s)Product TypeReference
Rh₂(OAc)₄This compound, 2-aroylpyrrolesOlefination Product researchgate.net
Rh₂(OAc)₄Ethyl 2-diazo-3-[1-(ethoxycarbonyl)cyclopropyl]-3-oxopropanecarboxylate, Dimethyl acetylenedicarboxylate[3+2] Cycloadduct nih.gov
Rh₂(OAc)₄Ethyl 2-diazo-3-[1-(ethoxycarbonyl)cyclopropyl]-3-oxopropanecarboxylate, N-phenylmaleimide[3+2] Cycloadduct nih.gov

Copper-Carbenoid Intermediates Derived from this compound

Copper catalysts, in both the +1 and +2 oxidation states, are also widely employed for the decomposition of diazo compounds to generate copper-carbenoid intermediates. Historically, copper was one of the first metals used for this purpose. Copper carbenoids exhibit a reactivity profile that is similar in many respects to their rhodium counterparts, participating in reactions such as cyclopropanation and X-H insertion. beilstein-journals.org

The reaction of this compound with a copper catalyst generates a copper-carbenoid that can react with a variety of nucleophiles. A common application is the insertion into O-H bonds of alcohols and phenols. For example, copper(II) acetylacetonate (B107027) has been shown to be an effective catalyst for carbene transfer reactions from diazoacetates. rameshrasappan.com In the context of α-diazoesters and α-diazoketones, copper(I) salts like [(CH₃CN)₄Cu]PF₆ have been utilized for efficient insertion reactions into Si-H and S-H bonds. organic-chemistry.orgulaval.ca While specific examples detailing the reactivity of the copper-carbenoid from this compound are less common in the literature compared to rhodium, the general reactivity patterns of copper carbenoids derived from α-diazocarbonyl compounds are well-established. These include cyclopropanation of alkenes and insertion into various X-H bonds.

Competition experiments with other diazo compounds have shown that copper-catalyzed reactions can favor Si-H insertion over cyclopropanation. ulaval.ca The electronic properties of the diazo compound can influence the reaction rate, with electron-donating groups on the diazo compound generally leading to faster reactions. organic-chemistry.orgulaval.ca Given the electron-withdrawing nature of the substituents in this compound, its reaction as a copper carbenoid would be expected to proceed readily. Copper-catalyzed cycloaddition reactions are also known, for instance, the [3+2] cycloaddition of secondary amines with α-diazo compounds to form 1,2,3-triazoles. rsc.org

CatalystReactant(s)Product TypeReference
[(CH₃CN)₄Cu]PF₆α-Diazoesters, Silanesα-Silylesters (Si-H Insertion) organic-chemistry.orgulaval.ca
[(CH₃CN)₄Cu]PF₆α-Diazoesters, Thiolsα-Thioesters (S-H Insertion) organic-chemistry.orgulaval.ca
Cu(II) saltsα-Diazo compounds, Secondary amines1,2,3-Triazoles ([3+2] Cycloaddition) rsc.org

Other Metal-Associated Carbenoid Species from the Compound

Besides rhodium and copper, a variety of other transition metals can catalyze the decomposition of this compound to form carbenoid intermediates, each often exhibiting unique reactivity and selectivity.

Palladium: Palladium catalysts are effective for a range of transformations involving diazo compounds. For instance, palladium-catalyzed cross-coupling reactions of cyclic α-diazocarbonyl compounds with vinyl boronic acids provide an efficient route to 1,3-dienes. organic-chemistry.org This reactivity proceeds through a proposed palladium carbene intermediate. Palladium(II) salts have also been shown to catalyze reactions of diazo compounds with allylsulfides. researchgate.net

Gold: Gold catalysis has emerged as a powerful tool in organic synthesis, and gold complexes are capable of activating diazo compounds to form gold-carbenoid intermediates. These intermediates have shown unique reactivity compared to their rhodium and copper analogues. rsc.org Gold catalysts have been used for X-H insertion reactions, site-selective C-H functionalization, and cycloaddition reactions. rsc.org For example, gold catalysts have been employed in the formal C-C bond insertion reaction of 2-aryl-2-diazoesters with 1,3-diketones. nih.gov

Iron: Iron is an earth-abundant and low-cost metal that has gained increasing attention as a catalyst for diazo compound transformations. Iron porphyrin complexes, for example, can catalyze cyclopropanation and C-H insertion reactions. researchgate.net While generally less efficient than rhodium catalysts for C-H insertion, iron catalysts offer a more sustainable alternative. The mechanism of iron-catalyzed diazocarbonylation has been studied, suggesting the formation of iron-ketene complexes. mdpi.com

Ruthenium: Ruthenium catalysts, such as ruthenium porphyrins, have been used to promote [3+2] cycloadditions via ylide intermediates generated from the reaction of diazo compounds with imines. rameshrasappan.com

The choice of metal catalyst provides a powerful means to control the reaction pathway of this compound, leading to a diverse array of products through carbenoid intermediates.

Wolff Rearrangement of this compound to Ketenes

The Wolff rearrangement is a fundamental reaction of α-diazocarbonyl compounds, including this compound, that leads to the formation of a ketene (B1206846) intermediate through a 1,2-rearrangement upon extrusion of dinitrogen. This transformation can be initiated thermally, photochemically, or through metal catalysis, often with silver salts. The resulting ketene is a highly reactive species that is typically generated and used in situ.

Mechanistic Investigations of Ketene Generation

The mechanism of the Wolff rearrangement has been a subject of extensive study and can proceed through either a concerted pathway or a stepwise pathway involving a discrete α-ketocarbene intermediate.

In the concerted mechanism , the loss of the dinitrogen molecule occurs simultaneously with the 1,2-migration of a substituent from the carbonyl carbon to the diazo carbon. This pathway avoids the formation of a high-energy free carbene intermediate.

In the stepwise mechanism , the initial step is the loss of dinitrogen to form an α-ketocarbene. This carbene can exist as either a singlet or triplet species. The singlet carbene is believed to be the species that undergoes the subsequent 1,2-rearrangement to form the ketene. The intermediacy of a carbene is supported by trapping experiments; for instance, conducting the reaction in a solvent like methanol (B129727) can lead to O-H insertion products, which are characteristic of carbene reactivity.

For this compound, the migrating group in the 1,2-shift could theoretically be the methyl group (from the acetyl moiety) or the methoxy (B1213986) group (from the ester moiety). However, studies on the migratory aptitude of substituents in similar systems have shown that alkoxy groups of esters generally have a very low tendency to migrate in the Wolff rearrangement. Therefore, the expected rearrangement would involve the migration of the methyl group, leading to the formation of methyl 2-methoxycarbonyl-2-propenoate. The conditions of the reaction (thermal, photochemical, or metal-catalyzed) can influence the degree of concertedness and the migratory preferences of the substituents.

Trapping and Subsequent Reactions of Derived Ketenes

The ketene intermediate generated from the Wolff rearrangement of this compound is highly electrophilic at the central carbonyl carbon and readily reacts with various nucleophiles. This high reactivity makes it a versatile intermediate for the synthesis of carboxylic acid derivatives.

Reaction with Nucleophiles:

Water: In the presence of water, the ketene is hydrated to form a β-keto acid, which may be unstable and undergo subsequent decarboxylation.

Alcohols: Trapping the ketene with an alcohol (alkanolysis) results in the formation of a malonic acid ester derivative. For example, reaction in methanol would yield dimethyl 2-methylmalonate. This is a key step in the Arndt-Eistert homologation, a process for converting a carboxylic acid to its next higher homologue.

Amines: Amines react with the ketene to produce β-keto amides.

Cycloaddition Reactions: Ketenes are excellent partners in [2+2] cycloaddition reactions. They can react with alkenes to form cyclobutanones and with imines to form β-lactams (the Staudinger synthesis). The ketene derived from this compound can, in principle, participate in such cycloadditions, providing access to four-membered ring systems.

The specific outcome of the Wolff rearrangement of this compound is highly dependent on the reaction conditions and the presence of suitable trapping agents. The efficient in situ trapping of the transient ketene intermediate is crucial for achieving high yields of the desired products and preventing unwanted side reactions, such as ketene dimerization.

Reaction TypeTrapping AgentProduct Class
AlkanolysisAlcohols (e.g., Methanol)Malonic acid ester derivative
AminolysisAminesβ-Keto amide
[2+2] CycloadditionAlkenesCyclobutanone derivative
[2+2] CycloadditionIminesβ-Lactam derivative

Mechanistic Elucidation of Transformations Involving Methyl 2 Diazo 3 Oxobutanoate

Detailed Reaction Pathways for Carbene-Mediated Processes

The decomposition of methyl 2-diazo-3-oxobutanoate with a transition metal catalyst (MLn) generates a metal-stabilized carbene. This intermediate is central to a range of insertion and ring expansion reactions. The electrophilic nature of the carbene carbon makes it susceptible to attack by nucleophilic C-H or N-H bonds and strained ring systems.

Carbene C-H insertion is a powerful method for forming carbon-carbon bonds by converting a C-H bond into a C-C bond. The reaction can occur in both an intramolecular and intermolecular fashion. The generally accepted mechanism for reactions catalyzed by dirhodium(II) complexes involves the formation of a rhodium carbene intermediate. This species then reacts with a substrate containing a C-H bond.

The process is typically viewed as a concerted, albeit asynchronous, step. The carbene approaches the C-H bond, leading to a three-centered transition state where the original C-H bond is partially broken, and new C-C and C-H bonds are partially formed. The metal catalyst dissociates concurrently with the formation of the new C-C bond and the migration of the hydrogen atom.

The regioselectivity of intermolecular C-H insertion is influenced by both steric and electronic factors. The general order of reactivity for insertion into different types of C-H bonds is tertiary (3°) > secondary (2°) >> primary (1°). Electron-donating groups adjacent to a C-H bond can increase its reactivity toward the electrophilic carbene. For intramolecular reactions, the formation of five-membered rings is often favored due to conformational factors. Studies on analogous 2-diazo-2-sulfamoylacetamides have shown that intramolecular aromatic 1,5-C-H insertion is a favorable pathway, leading to the synthesis of indolin-2-one derivatives. This highlights the preference for insertion into the more electron-rich aromatic C-H bonds over aliphatic ones in certain substrates.

CatalystSubstrateProduct(s)Yield (%)Selectivity (A:B)Reference
Rh₂(OAc)₄Cyclohexane & Dimethyl diazomalonateA: Cyclohexylmalonate, B: Dimer9638:62
Rh₂(S-PTPA)₄Cyclohexane & Dimethyl diazomalonateA: Cyclohexylmalonate, B: Dimer8624:76
Rh₂(S-DOSP)₄Cyclohexane & Methyl phenyldiazoacetateCyclohexyl(phenyl)acetate81N/A

This table presents data for analogous diazo compounds to illustrate catalyst and substrate effects on C-H insertion reactions.

N-H insertion reactions provide a direct route for the formation of C-N bonds and are particularly valuable in the synthesis of nitrogen-containing heterocycles. The mechanism is analogous to C-H insertion, where a metal carbene generated from this compound reacts with an amine or amide N-H bond.

The reaction is initiated by the nucleophilic attack of the nitrogen lone pair on the electrophilic carbene carbon. This can lead to the formation of an ammonium (B1175870) ylide intermediate. Subsequent-proton migration (a Stevens rearrangement) from the nitrogen to the carbon results in the final N-H insertion product. Alternatively, the reaction can proceed through a concerted mechanism involving a three-membered transition state, similar to C-H insertion.

This methodology has been applied in the total synthesis of natural products. For instance, a key step in the synthesis of siphonazole (B1255307) involved an N-H insertion reaction between this compound and TBS-protected 3-hydroxy-4-methoxycinnamamide to construct an oxazole (B20620) precursor.

The reaction between alkyl 2-diazo-3-oxoalkanoates, such as the ethyl ester analog of the title compound, and 2-arylaziridines offers a pathway to oxazoline (B21484) derivatives. Contrary to a direct carbene insertion mechanism, this transformation is proposed to proceed through a different pathway initiated by a Wolff rearrangement.

Under microwave heating, the diazo ester undergoes a Wolff rearrangement, losing nitrogen gas (N₂) to generate a highly reactive alkoxycarbonylketene intermediate. The nucleophilic nitrogen of the 2-arylaziridine then attacks the central carbon of the ketene (B1206846), producing a zwitterionic intermediate. In this intermediate, the aziridinium (B1262131) ring is opened to form a stable benzylic carbocation. This stabilization is crucial and explains why 2-alkylaziridines are not effective in this reaction. Finally, intramolecular cyclization occurs as the oxygen anion attacks the carbocation, leading to the formation of the five-membered oxazoline ring. This catalyst-free method provides an efficient route for synthesizing substituted oxazolines.

Diazo EsterAziridine (B145994)ProductYield (%)Reference
Ethyl 2-diazo-3-oxobutanoate2-PhenylaziridineEthyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)propanoate41
This compound2-(4-Chlorophenyl)aziridineMethyl 2-(5-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate85
Ethyl 2-diazo-3-oxohept-6-enoate2-(4-Methoxyphenyl)aziridineEthyl 2-(5-(4-methoxyphenyl)-4,5-dihydrooxazol-2-yl)hept-6-enoate94

Cycloaddition Reaction Mechanisms Initiated by this compound

Cycloaddition reactions are fundamental processes for constructing cyclic compounds. This compound can participate as a precursor to a 1,3-dipole for [3+2] cycloadditions or as a carbene source for cyclopropanation reactions that can initiate further rearrangements like the Buchner reaction.

In [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, this compound acts as a 1,3-dipole. This type of reaction involves the combination of a three-atom π-system (the 1,3-dipole) with a two-atom π-system (the dipolarophile) to form a five-membered ring.

The mechanism is generally considered to be a concerted, one-step process where the two new sigma bonds are formed simultaneously, though not necessarily at the same rate (asynchronous). The reaction proceeds through a cyclic transition state. The regioselectivity and stereospecificity of the cycloaddition are governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. Diazo compounds with electron-withdrawing groups, like this compound, have lowered HOMO and LUMO energies, influencing their reactivity with different dipolarophiles.

This strategy is effective for synthesizing a variety of five-membered heterocycles. For example, the reaction of this compound with iodoacetonitrile (B1630358) (a dipolarophile) has been used to construct an oxazole ring, another key fragment in the synthesis of siphonazole.

The Buchner reaction is a classic method for the synthesis of seven-membered rings from aromatic compounds. The reaction is initiated by the generation of a carbene from this compound, typically catalyzed by a rhodium(II) or copper(II) complex.

The mechanism proceeds in two main steps:

Cyclopropanation: The electrophilic metal carbene adds to the aromatic ring (e.g., benzene) in a [2+1] cycloaddition to form a bicyclic cyclopropane (B1198618) intermediate known as a norcaradiene. The selectivity of this step is dependent on the catalyst and the electronic nature of the aromatic substrate. The electrophilic carbene preferentially attacks the most nucleophilic (electron-rich) π-bonds of the aromatic ring.

Electrocyclic Ring Opening: The strained norcaradiene intermediate undergoes a thermally allowed, concerted 6-electron disrotatory electrocyclic ring-opening to form the more stable seven-membered cycloheptatriene (B165957) derivative. An equilibrium exists between the norcaradiene and the cycloheptatriene, which typically favors the expanded ring product to relieve the strain of the cyclopropane ring.

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, dirhodium catalysts are often preferred as they can provide single cyclopropane isomers in high yields, simplifying the product mixture.

Mechanisms of Aldol-Type Reactions Utilizing the Compound

While this compound does not undergo traditional base-catalyzed aldol (B89426) reactions due to the nature of the diazo group, it participates in analogous transformations, particularly through the formation of metal carbenoids. Transition metal catalysts, notably rhodium(II) complexes, are pivotal in this reactivity. nih.govresearchgate.net The reaction mechanism commences with the catalytic decomposition of the diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. nih.govresearchgate.net

This electrophilic rhodium carbenoid is the key species that engages with carbonyl compounds, such as aldehydes, in a manner akin to an aldol addition. The reaction can proceed through two primary pathways:

Carbonyl Ylide Formation: The rhodium carbenoid can react with the lone pair of electrons on the carbonyl oxygen of an aldehyde or ketone. This forms a transient zwitterionic carbonyl ylide intermediate. This ylide is a 1,3-dipole and can be trapped by various dipolarophiles. In the context of an aldol-type reaction, if the ylide is trapped by another molecule of the aldehyde, it can lead to the formation of complex cyclic acetal (B89532) structures.

Direct Nucleophilic Attack: Alternatively, the carbonyl oxygen can act as a nucleophile, attacking the electrophilic carbene carbon. This interaction, often depicted as occurring via a four-membered ring transition state, results in the formation of a new carbon-carbon bond and an epoxide or, after subsequent steps, a β-hydroxy or β-alkoxy carbonyl compound.

A generalized mechanism for the reaction with an aldehyde (R-CHO) is depicted below:

Step 1: Catalyst Activation: The rhodium(II) catalyst, such as Rh₂(OAc)₄, reacts with this compound to form a rhodium-diazo complex.

Step 2: Carbene Formation: The complex undergoes rate-limiting extrusion of N₂ gas to generate the electrophilic rhodium carbenoid intermediate. researchgate.net

Step 3: Nucleophilic Attack by Carbonyl: The oxygen atom of the aldehyde attacks the carbene carbon.

Step 4: Intermediate Formation and Product Release: This attack leads to the formation of a carbonyl ylide or proceeds through a concerted transition state. Subsequent reaction and release from the catalyst yield the final product, which can be a complex adduct depending on the reaction conditions and trapping agents present.

This catalytic approach offers a mild and non-basic alternative to traditional aldol reactions, enabling the formation of C-C bonds with a high degree of chemoselectivity, often favoring reaction with aldehydes over ketones.

Fragmentation and Rearrangement Pathways from Derived Species

Species derived from this compound are susceptible to distinct fragmentation and rearrangement reactions, primarily dictated by the energetic instability of the diazo group and the presence of adjacent carbonyl functionalities.

Wolff Rearrangement: The most significant rearrangement pathway for this compound is the Wolff rearrangement. This reaction can be induced thermally, photochemically, or through transition metal catalysis (e.g., silver(I) oxide). The accepted mechanism involves the loss of dinitrogen to form an α-ketocarbene intermediate. This is followed by a concerted 1,2-rearrangement where one of the groups attached to the carbonyl carbon migrates to the carbene carbon. This process results in the formation of a highly reactive ketene intermediate.

For this compound, there are two potential migrating groups: the acetyl group (CH₃CO) and the methoxycarbonyl group (CH₃OCO). Migratory aptitude studies have shown that in such 2-diazo-1,3-dicarbonyl compounds, the alkyl (acetyl) group generally migrates in preference to the alkoxy (methoxycarbonyl) group. The resulting ketene can then be trapped by various nucleophiles. For instance, in the presence of water, it forms a carboxylic acid; with alcohols, it yields an ester; and with amines, it produces an amide.

Mass Spectrometry Fragmentation: In mass spectrometry, this compound would exhibit a characteristic fragmentation pattern upon electron ionization. The molecular ion (M⁺) would be prone to fragmentation through several key pathways.

m/z Value Proposed Fragment Neutral Loss Fragmentation Pathway
M⁺ - 28[C₅H₆O₃]⁺N₂Loss of dinitrogen from the diazo group to form a carbene radical cation, which may rearrange.
M⁺ - 43[C₄H₃N₂O₂]⁺C₂H₃O (acetyl radical)α-cleavage with loss of the acetyl group.
M⁺ - 59[C₄H₃N₂O]⁺CH₃O₂ (methoxycarbonyl radical)α-cleavage with loss of the methoxycarbonyl group.
43[C₂H₃O]⁺C₃H₃N₂O₂Formation of the stable acetyl cation.

This table summarizes the expected primary fragmentation pathways based on the structure of the compound and general fragmentation patterns of β-keto esters. The initial and most facile fragmentation is typically the loss of the stable dinitrogen molecule.

Diazonium Coupling Reaction Mechanisms Forming Related Hydrazones

Hydrazones structurally related to this compound are commonly synthesized via the Japp-Klingemann reaction. This reaction does not use the diazo compound itself but rather its precursor, a β-keto ester such as methyl acetoacetate (B1235776), which is coupled with an aryl diazonium salt. wikipedia.orgsynarchive.comchemeurope.com The reaction provides a versatile route to arylhydrazones of α-keto esters.

The mechanism of the Japp-Klingemann reaction proceeds through several distinct steps: wikipedia.orgslideshare.net

Enolate Formation: The reaction is initiated by the deprotonation of the β-keto ester (methyl acetoacetate) at the α-carbon using a mild base (e.g., sodium acetate). This step generates a nucleophilic enolate anion.

Azo Coupling: The enolate anion then performs a nucleophilic attack on the terminal nitrogen of the aryl diazonium salt. This electrophilic aromatic substitution-type reaction forms an intermediate azo compound. This initial coupling product is often unstable. organicreactions.org

Hydrolysis: Under the aqueous basic or neutral conditions of the reaction, the azo intermediate undergoes hydrolysis. A hydroxide (B78521) ion attacks the acetyl carbonyl carbon, forming a tetrahedral intermediate.

Cleavage and Rearrangement: This tetrahedral intermediate collapses, leading to the cleavage of the carbon-carbon bond between the acetyl group and the α-carbon. This step typically eliminates the acetyl group as acetic acid (or its conjugate base). The resulting species rearranges to form the more stable hydrazone tautomer.

Protonation: A final proton exchange step yields the neutral arylhydrazone product, specifically a methyl 2-(arylhydrazono)-3-oxobutanoate.

Step Description Key Intermediates
1Deprotonation of methyl acetoacetateEnolate anion
2Nucleophilic attack on aryl diazonium saltAzo compound
3Hydroxide attack on acetyl carbonylTetrahedral intermediate
4C-C bond cleavage and rearrangementAcetic acid, Hydrazone anion
5ProtonationFinal arylhydrazone product

Catalytic Methodologies for Methyl 2 Diazo 3 Oxobutanoate Transformations

Transition Metal Catalysis in Reactions of Methyl 2-diazo-3-oxobutanoate

Transition metals such as rhodium, copper, gold, zinc, niobium, and titanium have all been employed to catalyze reactions involving this compound and other related diazo compounds. The distinct electronic properties and coordination chemistry of each metal influence the reactivity and selectivity of the corresponding metal carbene intermediate, allowing for a diverse range of synthetic applications.

Rhodium-Catalyzed Reactions

Rhodium(II) complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of diazo compounds like this compound. These reactions proceed through the formation of a rhodium carbene intermediate, which can then engage in a variety of transformations.

One notable application is the Rh₂(OAc)₄-catalyzed reaction of methyl 2-diazoacetoacetate with 2-aroyl-substituted NH-pyrroles. This reaction primarily leads to the olefination of the 2-aroylpyrroles. rsc.org In this process, the diazoester is incorporated into the final product in a rearranged form. The reaction can also yield annulation products, specifically pyrrolo[1,2-c] rsc.orgresearchgate.netoxazin-1-ones, alongside by-products such as pyrrolylpyruvate esters. rsc.org

Rhodium carbenoids derived from donor-acceptor substituted diazo compounds, a class to which this compound belongs, are known to readily undergo insertion into X-H bonds (where X = O or S). rameshrasappan.com Furthermore, rhodium-catalyzed intramolecular C-H insertion reactions of diazo compounds are a powerful tool for the synthesis of cyclic compounds. While intermolecular C-H insertions with simple diazoacetates can be less effective, the presence of the additional keto group in this compound influences the reactivity of the rhodium carbene intermediate. rameshrasappan.com

The general reactivity of rhodium carbenoids also includes cyclopropanation of alkenes. wikipedia.org Chiral dirhodium catalysts can be employed to achieve enantioselective cyclopropanations. nsf.gov

Table 1: Examples of Rhodium-Catalyzed Reactions with Diazoacetates

Diazo Compound Substrate Catalyst Product Type Ref.
Methyl 2-diazoacetoacetate 2-Aroylpyrrole Rh₂(OAc)₄ Olefination Product rsc.org
Methyl diazoacetate Allyl alcohol Rhodium carboxylate α-Alkoxy ester (O-H insertion) rameshrasappan.com
Aryldiazoacetate Styrene Chiral Rh(II) catalyst Chiral cyclopropane (B1198618) nsf.gov

Copper-Catalyzed Reactions

Copper catalysts, in both the +1 and +2 oxidation states, are widely used to promote carbene transfer reactions from diazo compounds. rsc.org These catalysts are advantageous due to their lower cost and toxicity compared to other precious metals. The reactions proceed via the formation of a copper carbene intermediate, which can then undergo cyclopropanation, insertion, or ylide formation. researchgate.netnih.gov

In the context of this compound, copper catalysis can be effectively used for the cyclopropanation of alkenes. nih.gov For instance, copper(I) triflate and copper(II) acetylacetonate (B107027) have been shown to be effective catalysts in reactions with diazoacetates. rameshrasappan.com Copper(II) acetylacetonate was found to be particularly effective for the formal C-C insertion of a carbene unit into enamino ketones. rameshrasappan.com

The mechanism of copper-catalyzed cyclopropanation is believed to involve the initial formation of a copper-carbene intermediate, which is the rate-limiting step. This intermediate then reacts with an alkene in a concerted but asynchronous manner to form the cyclopropane ring. researchgate.net

Furthermore, copper catalysts can promote the coupling of α-substituted diazoesters with terminal alkynes to produce substituted allenoates. This transformation is sensitive to the choice of copper source, ligand, and solvent, with catalyst systems like Cu(II)(trifluoroacetylacetonate)₂ showing efficacy. nih.gov

Gold-Catalyzed Reactions

Gold complexes have emerged as powerful catalysts for a wide range of transformations involving α-diazocarbonyl compounds, including this compound. rsc.org Gold catalysts can efficiently generate gold carbene intermediates, which exhibit unique reactivity compared to their rhodium and copper counterparts. researchgate.net

These gold carbenoids can participate in a variety of reactions, such as:

X-H Insertion (X = N, O): Gold carbenes readily undergo insertion into the N-H and O-H bonds of amines and alcohols. rsc.org

C-H Functionalization: Gold catalysts have shown high efficiency and selectivity in the functionalization of C(sp²)–H bonds in electron-rich aromatic rings and alkenes. rsc.org For instance, gold catalysts can transfer a carbene unit from ethyl diazoacetate to aromatic substrates. researchgate.net

Cycloadditions: Gold complexes are excellent catalysts for various cycloaddition reactions, including [3+2], [3+3], and [4+2] cycloadditions. rsc.org

Cyclopropanation: Gold carbenes can undergo intramolecular cyclopropanation reactions. nih.gov

The reactivity of the gold carbene can be tuned by the choice of ligands on the gold catalyst. For example, electron-deficient phosphite (B83602) ligands can render the gold carbene more like a "carbophilic carbocation," leading to nucleophilic addition at the carbene carbon. rsc.org While traditional methods for generating α-oxo gold carbenes rely on potentially hazardous diazo compounds, alternative non-diazo approaches using alkynes are also being developed. escholarship.org

Zinc-Catalyzed Reactions

Zinc-based reagents are classically used in the Simmons-Smith reaction for the cyclopropanation of alkenes, where an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, is the active species. masterorganicchemistry.comwikipedia.org

More recently, methodologies have been developed for the in-situ generation of zinc carbenoids from diazo compounds and zinc salts. This approach allows for the highly enantio- and diastereoselective synthesis of 1,2,3-substituted cyclopropanes from alkenes. harvard.edu This method avoids the use of diiodomethane and provides access to a broader range of cyclopropane structures. The reaction is believed to proceed through the formation of a zinc carbenoid intermediate that then reacts with the alkene. harvard.edu The use of chiral ligands in conjunction with the zinc salt can induce asymmetry in the cyclopropanation step.

Niobium-Catalyzed Reactions

Niobium(V) chloride (NbCl₅) has been demonstrated to be an effective catalyst for the C-H insertion reactions of α-diazoesters into aldehydes. organic-chemistry.orgias.ac.in This reaction provides a convenient method for the synthesis of β-keto esters. The protocol involves reacting an aldehyde with a diazoester, such as ethyl diazoacetate, in the presence of a catalytic amount of NbCl₅. organic-chemistry.org

The reaction proceeds with high selectivity and in good yields under mild conditions. It is applicable to a wide range of aldehydes, including both electron-rich and electron-deficient aromatic aldehydes. organic-chemistry.orgias.ac.in The advantages of using NbCl₅ as a catalyst include its moisture stability, ease of handling, and the low catalyst loading required. organic-chemistry.org Given the similar reactivity of α-diazoesters, this methodology is applicable to this compound for the synthesis of polycarbonyl compounds.

Table 2: Niobium-Catalyzed C-H Insertion of Ethyl Diazoacetate into Aldehydes

Aldehyde Catalyst Solvent Product Yield (%) Ref.
Benzaldehyde 5 mol% NbCl₅ CH₂Cl₂ Ethyl 3-oxo-3-phenylpropanoate 92 organic-chemistry.org
4-Chlorobenzaldehyde 5 mol% NbCl₅ CH₂Cl₂ Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 94 organic-chemistry.org
4-Methoxybenzaldehyde 5 mol% NbCl₅ CH₂Cl₂ Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 95 organic-chemistry.org
Cinnamaldehyde 5 mol% NbCl₅ CH₂Cl₂ Ethyl 5-phenyl-3-oxopent-4-enoate 88 organic-chemistry.org

Titanium-Catalyzed Reactions

The use of titanium catalysts in reactions with diazo compounds is less common compared to metals like rhodium and copper. Much of the recent research in titanium catalysis has focused on radical redox processes, which involve different mechanisms than the typical carbene transfer reactions of diazo compounds. nih.gov For example, Ti(III)-catalyzed reactions often involve single-electron transfer (SET) processes to activate functional groups like epoxides or N-acylaziridines. nih.gov

However, chiral titanium complexes have been employed in stereoselective reactions. For instance, titanium-TADDOLate complexes are known to catalyze the asymmetric cyclopropanation of allylic alcohols. While this specific system may not directly apply to this compound reactions with unfunctionalized alkenes, it demonstrates the potential of titanium catalysts to control stereochemistry in carbene-like transformations. The development of titanium-catalyzed reactions that proceed via carbene intermediates from diazo compounds like this compound remains an area with potential for future exploration.

Organocatalysis and Metal-Free Approaches

The transformation of α-diazo-β-keto esters, including this compound, through organocatalytic and metal-free approaches represents a significant area of interest in sustainable chemistry. These methods avoid the use of potentially toxic and expensive transition metals, offering a greener alternative for the construction of complex molecular architectures. Research in this field has explored various strategies to activate the diazo compound and control the stereoselectivity of the reactions.

One prominent metal-free approach involves the use of hypervalent iodine reagents for the arylation of related β-keto esters, providing a pathway to α-aryl-β-keto esters. While not directly involving the diazo group, this demonstrates the feasibility of metal-free C-C bond formation at the α-position of similar substrates.

Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool for asymmetric transformations of diazo compounds. Chiral amines, Brønsted acids, and hydrogen-bond donors have been utilized to promote reactions such as cycloadditions and insertions. For instance, bifunctional Takemoto-type thiourea (B124793) catalysts have been successfully employed in the enantioselective Michael reaction of β-aryl-α-ketophosphonates with nitroalkenes, showcasing the potential of organocatalysis to control stereochemistry in reactions involving related dicarbonyl compounds. mdpi.com Although specific examples detailing the organocatalytic transformations of this compound are not extensively documented in the reviewed literature, the principles established with analogous substrates provide a strong foundation for future investigations.

The development of metal-free carbon-carbon bond-forming reactions is a key focus. One such strategy involves the coupling of nitrile imines, generated photochemically, with aryl boronic acids. rsc.org Another innovative approach utilizes plasma electrochemistry to generate solvated electrons for reductive coupling reactions. azom.com While these methods have not been explicitly applied to this compound, they highlight the expanding toolkit of metal-free transformations available to synthetic chemists.

Biocatalytic Transformations of α-Diazo-β-Keto Esters, with emphasis on this compound

Biocatalysis offers a highly efficient and selective avenue for the transformation of α-diazo-β-keto esters into valuable chiral building blocks. The use of enzymes, operating under mild conditions, often leads to exceptional levels of stereoselectivity, which is challenging to achieve through traditional chemical methods.

Enzyme-Catalyzed Asymmetric Reductions

The asymmetric reduction of the keto group in α-diazo-β-keto esters is a key biocatalytic transformation, yielding chiral α-diazo-β-hydroxy esters. These products are versatile synthetic intermediates. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly well-suited for this purpose.

A study on the bioreduction of a series of α-diazo-β-keto esters demonstrated the broad applicability of KREDs. While specific data for this compound was not detailed, the study included structurally related compounds, providing valuable insights into the potential of this enzymatic approach. The reductions are typically performed using whole cells or isolated enzymes, with a co-factor regeneration system.

For example, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by the microalga Chlorella pyrenoidosa has been reported to produce the corresponding (2S, 3S)- and (2S, 3R)-hydroxy esters with high enantiomeric excess. researchgate.net This highlights the potential of whole-organism biocatalysis for the stereoselective reduction of β-keto esters.

Substrate AnalogueBiocatalystProduct ConfigurationDiastereomeric Ratio (anti/syn)Enantiomeric Excess (ee)
Ethyl 2-methyl-3-oxobutanoateChlorella pyrenoidosa(2S, 3S)-anti & (2S, 3R)-syn53/4789% (anti), >99% (syn)
Ethyl 2-methyl-3-oxobutanoateChlorella vulgarispredominantly syn--
Ethyl 2-methyl-3-oxobutanoateChlorella regularispredominantly syn--

Furthermore, research on a thermostabilized mutant of the ketoreductase ChKRED20 for the reduction of ethyl 4-chloro-3-oxobutanoate has shown excellent stereoselectivity (>99.5% ee) and high efficiency. nih.govnih.gov This demonstrates the power of enzyme engineering to develop robust biocatalysts for the synthesis of chiral hydroxy esters.

Stereoselective Synthesis of Chiral Building Blocks from the Compound

The chiral α-diazo-β-hydroxy esters obtained from the biocatalytic reduction of this compound are valuable precursors for the synthesis of a variety of complex chiral molecules. The diazo and hydroxyl functionalities offer orthogonal handles for further chemical manipulation.

The development of chemo-enzymatic strategies allows for the combination of biocatalytic steps with traditional organic synthesis to access a wide range of chiral building blocks. For example, the synthesis of chiral α-amino acids and β-amino alcohols has been achieved through asymmetric hydrogenation of dehydroamino acid derivatives, which can be conceptually related to the functional group transformations of the products derived from this compound. azom.com

While direct examples of the enzymatic synthesis of diverse chiral building blocks starting specifically from this compound are not extensively detailed in the provided search results, the established utility of related chiral synthons points towards the significant potential of this approach. The ability to generate enantiopure α-diazo-β-hydroxy esters through biocatalysis opens the door to the stereoselective synthesis of:

Chiral amino alcohols: through reduction of the ester and diazo groups.

Substituted lactones: via intramolecular cyclization reactions.

Heterocyclic compounds: by utilizing the reactivity of the diazo group in cycloaddition reactions.

The following table outlines potential chiral building blocks that could be synthesized from the biocatalytically derived products of this compound, based on known transformations of similar compounds.

Potential Chiral Building BlockSynthetic Transformation
Chiral 1,2-amino alcoholsReduction of the diazo and ester groups, followed by functional group interconversion.
Enantioenriched β-hydroxy estersReduction of the diazo group.
Chiral diolsReduction of both the keto and ester functionalities.

The continued exploration of novel enzymes and the application of protein engineering are expected to further expand the scope of biocatalytic transformations of this compound, providing access to an even wider array of valuable chiral building blocks for various applications.

Synthetic Applications of Methyl 2 Diazo 3 Oxobutanoate in Complex Molecule Synthesis

Synthesis of Heterocyclic Scaffolds

Methyl 2-diazo-3-oxobutanoate is a versatile reagent in organic synthesis, particularly in the construction of various heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals. Its ability to form metal carbenes, engage in cycloaddition reactions, and undergo insertion into single bonds makes it a valuable tool for synthetic chemists.

Oxazole (B20620) Ring Systems

The synthesis of oxazole rings using this compound can be achieved through two primary strategies: the NH-insertion/cyclization of amides and the [3+2] cycloaddition with nitriles. Both methods have proven effective in the total synthesis of complex natural products.

In the NH-insertion/cyclization approach, a rhodium carbene, generated from this compound, undergoes an insertion reaction into the N-H bond of an amide. The resulting α-(acylamino)ketone intermediate is then subjected to cyclodehydration to furnish the fully substituted oxazole ring. This strategy was notably employed in the synthesis of an oxazole intermediate for the natural product siphonazole (B1255307).

The [3+2] cycloaddition strategy involves the reaction of this compound with a nitrile. This reaction can be catalyzed by various Lewis acids, such as gold catalysts, to afford highly substituted oxazoles. This method was utilized to construct another oxazole fragment of siphonazole, demonstrating the complementary nature of these two synthetic routes.

Strategy Reactants Key Intermediates/Conditions Product Reference
NH-Insertion/CyclizationThis compound, AmideRhodium carbene, α-(Acylamino)ketone, Wipf cyclodehydrationSubstituted Oxazole
[3+2] CycloadditionThis compound, NitrileGold or other Lewis acid catalysisSubstituted Oxazole

Thiazole (B1198619) Ring Systems

The synthesis of thiazole ring systems from this compound often follows a pathway analogous to the NH-insertion/cyclization strategy used for oxazoles. This approach involves the rhodium-catalyzed NH-insertion of the carbene derived from this compound into an amide. The resulting α-(acylamino)ketone is then treated with a thionating agent, such as Lawesson's reagent, to effect the cyclization and formation of the thiazole ring.

This methodology has been successfully applied in the total synthesis of thiazole-containing natural products. For instance, a key thiazole fragment of the thiopeptide antibiotic amythiamicin D was constructed using this sequence, starting from an aspartic acid amide derivative and this compound. This route has also been utilized in the synthesis of other complex antibiotics like GE2270A and GE2270T.

Starting Materials Reagents Key Transformation Product Reference
This compound, AmideRhodium catalyst, Lawesson's reagentNH-insertion followed by thionation and cyclizationFully Substituted Thiazole

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives using this compound can be achieved through rhodium(II)-catalyzed reactions with cyanamides. Specifically, the reaction of this compound with N-aryl-N-((E)-2-arylethenyl)cyanamides in the presence of a rhodium(II) catalyst leads to the formation of highly substituted imidazole derivatives.

The proposed mechanism involves the formation of a rhodium carbene from this compound. This carbene then reacts with the cyanamide (B42294) to form a zwitterionic intermediate. Subsequent intramolecular cyclization and aromatization lead to the imidazole product. This method provides a direct route to functionalized imidazoles with a variety of substitution patterns.

Reactants Catalyst Reaction Type Product
This compound, N-aryl-N-((E)-2-arylethenyl)cyanamideRhodium(II) acetate (B1210297)Carbene insertion and cyclizationHighly substituted imidazole

Isoquinoline (B145761) Derivatives

A notable application of this compound in the synthesis of isoquinoline derivatives involves its reaction with 2H-azirines. This transformation is typically catalyzed by a dirhodium(II) complex, such as dirhodium(II) acetate.

The reaction is believed to proceed through the formation of a rhodium carbene from this compound. This carbene then reacts with the 2H-azirine to generate a rhodium-associated ylide. The ylide subsequently undergoes a ring-expansion process, leading to the formation of the isoquinoline skeleton. This method offers a pathway to substituted isoquinolines from readily available starting materials.

Reactants Catalyst Key Intermediate Product
This compound, 2-Aryl-2H-azirineDirhodium(II) acetateRhodium-associated ylideSubstituted Isoquinoline

Pyridazine Derivatives

Pyridazine derivatives can be synthesized using an inverse-electron-demand Diels-Alder reaction, a strategy where an electron-deficient diene reacts with an electron-rich dienophile. In the context of this compound, it can serve as a precursor to a dienophile that reacts with a 1,2,4,5-tetrazine (B1199680).

The reaction of a 1,2,4,5-tetrazine with an alkene or alkyne dienophile leads to a [4+2] cycloaddition, followed by the extrusion of dinitrogen to form a dihydropyridazine (B8628806) or pyridazine, respectively. While a direct reaction with this compound as the dienophile is not extensively documented, its enol form or a derivative could potentially participate in such cycloadditions. The reactivity of the tetrazine is enhanced by electron-withdrawing substituents.

Diene Potential Dienophile Precursor Reaction Type Intermediate Product Reference
3,6-Disubstituted-1,2,4,5-tetrazineThis compoundInverse-electron-demand Diels-AlderDihydropyridazineSubstituted Pyridazine

1,3-Dioxole (B15492876) Derivatives

The synthesis of 1,3-dioxole derivatives from this compound typically proceeds through the formation of a carbonyl ylide intermediate. This is achieved by the rhodium(II)-catalyzed decomposition of the diazo compound, which generates a rhodium carbene. The carbene then reacts with the carbonyl oxygen of a ketone or aldehyde to form a carbonyl ylide.

This highly reactive carbonyl ylide can then undergo a [3+2] cycloaddition reaction with a dipolarophile. When another molecule of the starting carbonyl compound acts as the dipolarophile, a 1,3-dioxole derivative is formed. This tandem carbonyl ylide formation–cycloaddition provides a powerful method for the construction of oxapolycyclic systems.

Reactants Catalyst Key Intermediate Reaction Sequence Product Reference
This compound, Carbonyl Compound (ketone or aldehyde)Rhodium(II) acetateCarbonyl ylideCarbonyl ylide formation followed by [3+2] cycloadditionSubstituted 1,3-Dioxole

Oxazoline (B21484) and Dihydrofuran Derivatives

This compound serves as a versatile precursor for the synthesis of heterocyclic compounds, particularly oxazoline derivatives. One efficient method involves the reaction of alkyl 2-diazo-3-oxoalkanoates, such as this compound, with 2-arylaziridines. In this process, the diazo compound first generates an alkoxycarbonylketene intermediate. This intermediate then undergoes an electrophilic ring expansion with the aziridine (B145994) to produce alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields, often facilitated by microwave irradiation beilstein-archives.org. This reaction demonstrates broad applicability, extending to the synthesis of 2-(oxazolin-2-yl)alkanamides and 1-(oxazolin-2-yl)alkylphosphonates beilstein-archives.org.

Another significant application is in the construction of oxazole rings, which are core components of many natural products. The rhodium(II)-catalyzed reaction of this compound with amides or nitriles is a key strategy. For instance, the reaction of the rhodium carbene derived from this compound with a cinnamamide (B152044) derivative results in a chemoselective N-H insertion into the amide bond, yielding a β-ketoamide. rsc.orgrsc.org This intermediate can then be cyclodehydrated to form the corresponding oxazole-4-ester rsc.orgrsc.org. Alternatively, the diazo compound can undergo a [3+2] cycloaddition with nitriles, also catalyzed by rhodium(II) acetate, to directly form the oxazole ring, a method used in the synthesis of complex molecules like siphonazole rsc.orgnih.gov.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeYield
This compound2-ArylaziridineMicrowave Irradiation2-(Oxazolin-2-yl)alkanoateGood to Excellent beilstein-archives.org
This compoundCinnamamideDirhodium tetraacetateβ-Ketoamide (Oxazole precursor)High rsc.org
This compoundIodoacetonitrile (B1630358)Dirhodium tetraacetateSubstituted OxazoleGood rsc.org

Construction of Carbon-Carbon Bonds and Functionalized Aliphatics

Formation of γ,δ-Unsaturated β-Ketoesters

This compound and similar α-diazoesters are effective reagents for the synthesis of γ,δ-unsaturated β-ketoesters. This transformation is typically achieved through a Lewis acid-catalyzed C-H insertion reaction with α,β-unsaturated aldehydes ucc.ieresearchgate.netresearchgate.net. The reaction involves the insertion of the carbene, generated from the diazoester, into the aldehydic C-H bond researchgate.net. Various Lewis acids can catalyze this process, with niobium(V) chloride (NbCl₅) being a notable example nih.gov. The reaction proceeds under mild conditions and provides the desired γ,δ-unsaturated β-ketoesters in moderate to high yields ucc.ieresearchgate.net. These products are valuable intermediates in organic synthesis, particularly for creating chiral building blocks for biologically active compounds researchgate.net. The resulting esters often exist as a mixture of keto and enol tautomers researchgate.net.

Diazo CompoundAldehyde TypeCatalystProductKey Features
Ethyl diazoacetateα,β-Unsaturated aldehydesLewis Acid (e.g., NbCl₅)γ,δ-Unsaturated β-ketoesterMild conditions, moderate to high yields ucc.ieresearchgate.netnih.gov

Synthesis of β-Keto Esters via C-H Insertion

The C-H insertion reaction of this compound with aldehydes is a general and efficient method for synthesizing β-keto esters. This reaction is catalyzed by various Lewis acids, which activate the aldehyde for nucleophilic attack by the diazo compound, followed by a 1,2-hydride shift and extrusion of nitrogen gas organic-chemistry.org. Catalysts such as niobium(V) chloride (NbCl₅) and molybdenum(VI) dichloride dioxide (MoO₂Cl₂) have proven effective for this transformation organic-chemistry.orgorganic-chemistry.org. The use of NbCl₅ allows the reaction to proceed with good yields and high selectivity for a range of aromatic and aliphatic aldehydes under mild conditions organic-chemistry.org. Similarly, MoO₂Cl₂ catalyzes the condensation at room temperature, accommodating aromatic, heterocyclic, and aliphatic aldehydes and yielding the corresponding β-keto esters in high yields without significant side products organic-chemistry.org.

Aldehyde TypeDiazo CompoundCatalystYieldReference
Aromatic & AliphaticEthyl diazoacetateNiobium(V) chlorideGood organic-chemistry.org
Aromatic, Aliphatic, HeterocyclicEthyl diazoacetateMolybdenum(VI) dichloride dioxideHigh (up to 95%) organic-chemistry.org

Synthesis of α-Amino Acid Derivatives

This compound is instrumental in synthesizing precursors to α-amino acid derivatives, primarily through rhodium-catalyzed N-H insertion reactions. When a rhodium carbene is generated from this compound in the presence of an amide, it undergoes a highly chemoselective insertion into the N-H bond rsc.org. This process yields a β-ketoamide, which is a functionalized amino acid derivative. This strategy is a cornerstone in the synthesis of peptide-based natural products containing heterocyclic cores. For example, in the total synthesis of the thiopeptide antibiotic amythiamicin D, a key step involves the dirhodium(II)-catalyzed N-H insertion of a carbene into an aspartic acid amide derivative to form a thiazole precursor nih.govnih.gov. This demonstrates the utility of diazocarbonyl compounds in building complex peptide frameworks.

Role in Total Synthesis of Natural Products

Strategies Employing this compound for Polyazole Antibiotics (e.g., Siphonazole, Amythiamicin D, Goadsporin, Wewakazole)

This compound is a critical building block in the total synthesis of several complex polyazole natural products, where it is used to construct oxazole and thiazole rings.

Siphonazole: The first total syntheses of siphonazole, an unusual bis-oxazole marine natural product, relied heavily on rhodium carbene chemistry involving this compound. rsc.orgrsc.orgnih.gov Both oxazole rings of the molecule were constructed using this reagent. One oxazole was formed via N-H insertion of the derived rhodium carbene into a cinnamamide, followed by cyclodehydration of the resulting β-ketoamide. rsc.orgrsc.orgnih.gov The second oxazole ring was assembled through a rhodium-catalyzed [3+2] cycloaddition between the diazo compound and iodoacetonitrile rsc.orgnih.gov.

Amythiamicin D: In the total synthesis of this thiopeptide antibiotic, this compound was used to prepare a key thiazole building block. nih.gov The synthesis involved a dirhodium(II)-catalyzed N-H insertion of the corresponding carbene into an aspartic acid amide derivative. The resulting ketoamide was then subjected to thionation to form the fully substituted thiazole ring required for the construction of the antibiotic nih.govnih.gov.

Goadsporin: The total synthesis of goadsporin, a structurally unique polyazole antibiotic containing six heteroaromatic rings, showcases the power of rhodium carbene chemistry. The synthesis plan effectively utilized rhodium(II)-catalyzed reactions of diazocarbonyl compounds to generate the four distinct oxazole rings present in the natural product's structure nih.gov.

Wewakazole: Wewakazole B is a cytotoxic cyclodecapeptide that features three different substituted oxazole residues. nih.gov Its first total synthesis confirmed the structure and involved the careful construction of these heterocyclic components as key features of the synthetic strategy nih.gov. The versatility of this compound in forming substituted oxazoles makes it a valuable reagent in synthetic approaches to such complex, oxazole-containing peptides.

Natural ProductHeterocyclic Ring(s) SynthesizedKey Reaction(s) with this compound
Siphonazole Bis-oxazoleRh(II)-catalyzed N-H insertion and [3+2] cycloaddition with a nitrile rsc.orgrsc.orgnih.gov
Amythiamicin D ThiazoleRh(II)-catalyzed N-H insertion into an amide, followed by thionation nih.govnih.gov
Goadsporin Four Oxazole ringsRh(II)-catalyzed reactions of diazocarbonyl compounds nih.gov
Wewakazole B Three Oxazole ringsConstruction of substituted oxazoles nih.gov

Divergent Synthetic Routes to Bioactive Compounds

Divergent synthesis represents a powerful strategy in medicinal chemistry and materials science, enabling the generation of a wide array of structurally distinct molecules from a common intermediate. This approach is particularly valuable for creating libraries of bioactive compounds for screening purposes. A sophisticated tactic within this strategy involves catalyst-controlled divergent synthesis, where the selection of a specific catalyst dictates the reaction pathway, leading to completely different molecular scaffolds from the same set of starting materials. While this compound is a versatile precursor for metal-carbene intermediates, detailed examples of its application in such divergent syntheses are best understood by examining analogous reactive diazo systems.

A prominent example of catalyst-controlled divergent cycloaddition has been demonstrated using other reactive diazo compounds, such as enoldiazoacetates and α-diazocarboximides. This research showcases how catalyst choice can direct the reaction between two different diazo compounds to produce two entirely different heterocyclic frameworks. nih.govresearchgate.netnih.gov This principle of catalyst control is directly applicable to versatile precursors like this compound, which readily forms rhodium and copper carbenoids.

In a model system, the reaction between an enoldiazoacetate and an α-diazocarboximide was shown to yield two unique products based on the metallic catalyst employed. nih.govresearchgate.net

Copper(I) Catalysis: Leads to a formal [3+3]-cycloaddition.

Dirhodium(II) Catalysis: Results in a [3+2]-cycloaddition.

Copper(I)-Catalyzed [3+3]-Cycloaddition Pathway

When tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) is used as the catalyst, the reaction proceeds via a pathway distinct from traditional rhodium-carbene chemistry. nih.govnih.gov The copper(I) catalyst selectively activates the α-diazocarboximide to form a copper-associated cyclic carbonyl ylide. This intermediate then undergoes an electrophilic addition to the nucleophilic diazo carbon of the enoldiazoacetate. A subsequent cyclization and loss of dinitrogen gas furnishes a complex epoxypyrrolo[1,2-a]azepine derivative, which is the formal [3+3]-cycloadduct. nih.gov This pathway highlights the unique ability of copper to mediate reactions between two different diazo compounds without forming a traditional carbene from the enoldiazoacetate. nih.govrawdatalibrary.net

Dirhodium(II)-Catalyzed [3+2]-Cycloaddition Pathway

In stark contrast, when a dirhodium(II) catalyst, such as dirhodium(II) perfluorobutyrate (Rh₂(pfb)₄), is employed, the reaction is diverted to an entirely different scaffold. nih.gov The rhodium catalyst preferentially activates the enoldiazoacetate to form a rhodium-enolcarbene intermediate. Simultaneously, the α-diazocarboximide undergoes a rhodium-catalyzed transformation into a cyclic ketene-N,O-acetal intermediate via a proposed water-assisted keto-enol tautomerization. rawdatalibrary.net A subsequent [3+2]-cycloaddition between the rhodium-enolcarbene and the ketene-N,O-acetal yields a cyclopenta organic-chemistry.orgnih.govpyrrolo[2,1-b]oxazole scaffold. nih.govresearchgate.net The regioselectivity of this process can be further tuned by the choice of ligands on the dirhodium catalyst. nih.gov

The research findings are summarized in the table below, illustrating the catalyst-dependent generation of distinct molecular scaffolds from identical starting materials.

Table 1: Catalyst-Controlled Divergent Synthesis of Heterocyclic Scaffolds
CatalystReactant AReactant BReaction PathwayProduct ScaffoldYield (%)
Cu(CH₃CN)₄BF₄Enoldiazoacetateα-Diazocarboximide[3+3]-CycloadditionEpoxypyrrolo[1,2-a]azepine83%
Rh₂(pfb)₄Enoldiazoacetateα-Diazocarboximide[3+2]-CycloadditionCyclopenta organic-chemistry.orgnih.govpyrrolo[2,1-b]oxazole87%

This catalyst-controlled divergent strategy underscores the power of modern synthetic chemistry to create molecular diversity. By simply changing the metal catalyst, chemists can switch between reaction mechanisms to produce fundamentally different and complex molecular architectures. The principles demonstrated here provide a blueprint for how versatile reagents like this compound, known to engage in rhodium-catalyzed annulation and olefination reactions, could be employed in similar divergent schemes to access novel families of bioactive compounds. rsc.org

Advanced Research Perspectives and Future Directions for Methyl 2 Diazo 3 Oxobutanoate

Emerging Catalytic Systems and Methodologies for the Compound's Reactivity

The reactivity of methyl 2-diazo-3-oxobutanoate is largely centered around the catalytic decomposition to form a carbene intermediate. thieme-connect.de Modern research is actively pursuing the development of novel catalytic systems to control the fate of this reactive species with high precision and efficiency.

Key Developments:

Transition Metal Catalysis: While rhodium and copper catalysts are well-established for mediating reactions of diazo compounds, contemporary research is exploring the use of other metals like gold, silver, and palladium. These alternative catalysts can offer unique reactivity and selectivity profiles, enabling transformations that are not possible with traditional catalysts. For instance, gold carbenes, generated from diazo compounds, exhibit distinct reactivity patterns.

Organocatalysis: A significant shift towards sustainable chemistry has spurred the development of metal-free catalytic systems. Chiral organocatalysts, such as those based on phosphoric acids or amines, are being designed to achieve high enantioselectivity in reactions involving diazo compounds. These catalysts operate through mechanisms distinct from metal catalysts, often involving the formation of ylides or other reactive intermediates.

Biocatalysis: The use of enzymes to catalyze reactions of diazo compounds is a burgeoning field. Engineered enzymes, particularly heme-containing proteins, have shown the ability to catalyze carbene transfer reactions with exceptional selectivity. This approach offers a green and highly specific alternative to traditional chemical catalysts.

Catalyst TypeExamplesAdvantagesResearch Focus
Transition Metal Gold, Silver, Palladium ComplexesUnique reactivity, novel transformationsExploring new metal-ligand combinations for enhanced selectivity
Organocatalysts Chiral Phosphoric Acids, AminesMetal-free, sustainable, high enantioselectivityDesign of new catalysts for a broader scope of reactions
Biocatalysts Engineered Heme ProteinsHigh selectivity, green chemistryEnzyme evolution and engineering for novel carbene transfer reactions

Exploration of Novel Reactivity Patterns and Pericyclic Reactions

Beyond its established role in cyclopropanation and X-H insertion reactions, researchers are investigating new reactivity patterns of this compound, with a particular interest in pericyclic reactions. organicchemistrydata.orgox.ac.uk

Areas of Exploration:

[3+2] Cycloadditions: As a 1,3-dipole, this compound can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings, such as pyrazoles. researchgate.net Current research is focused on expanding the scope of dipolarophiles and developing asymmetric versions of these cycloadditions.

Sigmatropic Rearrangements: The carbene intermediate derived from this compound can engage in sigmatropic rearrangements, such as the organicchemistrydata.organaxlab.com-sigmatropic rearrangement of ylides. msu.edu These reactions are powerful tools for stereoselective carbon-carbon and carbon-heteroatom bond formation.

Diels-Alder Reactions: While less common for diazo compounds themselves, the functional groups within this compound can be modified to create dienes or dienophiles for use in Diels-Alder reactions, a powerful method for forming six-membered rings. dtu.dk

These concerted reactions, governed by the principles of orbital symmetry, offer a high degree of stereocontrol and are mechanistically distinct from the stepwise processes often seen in carbene chemistry. adichemistry.comlibretexts.org

Computational Chemistry and Theoretical Studies on the Chemical Compound and Its Intermediates

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound and its intermediates. mdpi.comresearchgate.net

Applications of Theoretical Studies:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are employed to map out the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, the identification of transition states, and the rationalization of observed product distributions.

Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and improved catalytic systems. By calculating the activation barriers for different catalyst-substrate combinations, researchers can identify promising candidates for experimental validation.

Understanding Intermediate Reactivity: The geometry, electronic structure, and reactivity of the key carbene intermediate can be studied in silico. These studies provide insights into the factors that control its chemoselectivity (e.g., cyclopropanation vs. insertion) and stereoselectivity.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Reaction mechanism studiesTransition state energies, reaction pathways, product selectivity
Molecular Dynamics (MD) Simulation of reaction dynamicsSolvent effects, conformational analysis
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactionsActive site interactions, catalytic mechanism of biocatalysts

Integration with Flow Chemistry and Sustainable Synthesis Practices

The use of diazo compounds on a large scale is often hampered by safety concerns due to their potential instability. thieme-connect.de Flow chemistry offers a powerful solution to this problem by enabling the in-situ generation and immediate consumption of hazardous intermediates in a continuous process. pharmablock.comrsc.orgorganic-chemistry.org

Advantages of Flow Chemistry:

Enhanced Safety: By generating and using this compound in small volumes within a microreactor, the risks associated with the accumulation of this energetic compound are significantly minimized. researchgate.net

Precise Reaction Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.

Scalability: Flow processes can be readily scaled up by running multiple reactors in parallel or by extending the operation time, facilitating the production of larger quantities of desired products.

The integration of flow chemistry with the synthesis and application of this compound aligns with the principles of green chemistry by improving safety and efficiency.

Potential for Derivatization Towards Advanced Organic Materials and Probes

The functional handles present in this compound, namely the diazo, ester, and ketone groups, provide ample opportunities for derivatization to create novel organic materials and chemical probes.

Future Applications:

Polymer Synthesis: The diazo group can be used as a precursor for carbenes that can initiate polymerization or be incorporated into polymer backbones through cycloaddition reactions. The resulting polymers could possess unique electronic or optical properties.

Bioconjugation and Chemical Probes: The reactivity of the diazo group can be harnessed for the development of bioorthogonal labeling reagents. By attaching a fluorescent dye or other reporter molecule, derivatives of this compound could be used as chemical probes to study biological systems. nih.gov

Functional Materials: The β-ketoester moiety can be readily modified to synthesize a wide range of heterocyclic compounds. These heterocycles can serve as building blocks for organic light-emitting diodes (OLEDs), sensors, or other functional materials.

The strategic derivatization of this compound opens up avenues for the creation of high-value molecules with tailored properties for a variety of advanced applications.

Q & A

Q. What are the established synthetic routes for Methyl 2-diazo-3-oxobutanoate, and what are their optimized reaction conditions?

this compound is synthesized via diazo transfer to methyl 3-oxobutanoate using p-iodobenzenesulfonylimide in acetonitrile with triethylamine as a base. The reaction requires strict temperature control (<50°C) to avoid side reactions, yielding 95% product after distillation. Alternative methods involve Rh(II)-catalyzed decomposition of diazo precursors, though yields depend on solvent polarity and catalyst loading .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization tools include:

  • 1H NMR : A singlet at δ 3.84 ppm for the methyl ester group and absence of diazo proton resonance due to rapid exchange.
  • IR spectroscopy : Strong absorptions at ~1720 cm⁻¹ (ester C=O) and 2100–2200 cm⁻¹ (diazo group).
  • Mass spectrometry : Molecular ion peak at m/z 172 (M⁺) with fragmentation patterns confirming the diazo moiety .

Q. What precautions are necessary for handling this compound?

  • Store under inert gas (argon/nitrogen) at –20°C to prevent decomposition.
  • Use explosion-proof equipment for large-scale reactions due to exothermic decomposition risks.
  • Avoid prolonged light/moisture exposure, as diazo compounds are photolabile and hydrolytically unstable .

Advanced Research Questions

Q. How do transition metal catalysts influence the reactivity of this compound in cycloaddition reactions?

Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) promote [3+2] cycloadditions with alkenes/alkynes to form 2-aminofurans or benzofurans, while copper catalysts favor carbene insertion into C–H bonds. Solvent polarity (e.g., dichloromethane vs. DMF) significantly affects regioselectivity and reaction rates .

Q. What strategies resolve contradictions in enantioselectivity during asymmetric catalysis with this compound?

Contradictions arise from competing reaction pathways (e.g., singlet vs. triplet carbene intermediates). To address this:

  • Use chiral Rh(II) carboxylates (e.g., Rh₂(S-PTTL)₄) to enforce stereochemical control.
  • Optimize ligand architecture (e.g., binaphthol-derived vs. salen ligands).
  • Monitor reaction kinetics via in situ IR or HPLC to identify enantioselectivity bottlenecks .

Q. Can this compound serve as a precursor for biologically active heterocycles?

Yes. Key applications include:

  • Antimicrobial 2-aminofurans : Synthesized via Rh-catalyzed cycloaddition with enamines .
  • Carbapenem antibiotics : Intermediate in the synthesis of imipenem via 4-nitrobenzyl ester derivatives .
  • Macrocycles : Reacts with cyclic acetals under Cu(I) catalysis to form oxoethers .

Methodological Considerations

Q. How to analyze competing reaction pathways in diazo-based transformations?

  • Use isotopic labeling (e.g., ¹³C-diazo) to track carbene insertion vs. cycloaddition pathways.
  • Perform DFT calculations to model transition states and identify dominant mechanisms.
  • Conduct solvent screening (polar aprotic vs. nonpolar) to manipulate intermediate stability .

Q. What are the limitations of current synthetic protocols for this compound?

  • Scalability issues due to diazo compound instability.
  • Competing hydrolysis under protic conditions (e.g., ethanol/water mixtures).
  • Limited enantiocontrol in non-catalytic systems, requiring expensive chiral auxiliaries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.